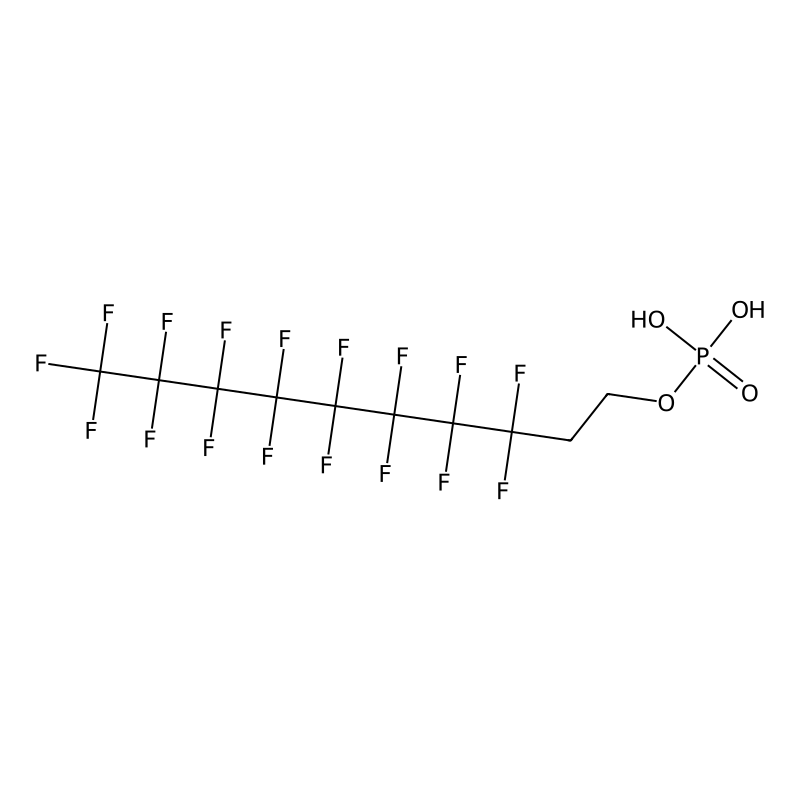8:2 Fluorotelomer phosphate monoester

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
Synonyms
Environmental Fate and Degradation:
- Research has explored the biodegradation of 8:2 FT-HPO4 in soil environments. Studies indicate that it undergoes degradation by soil microbes, with an observed half-life of around 10 days. [] The initial degradation step involves cleavage of the ester linkage, releasing 8:2 fluorotelomer alcohol (8:2 FTOH) and inorganic phosphate. [] 8:2 FTOH itself is further degraded to perfluorinated carboxylic acids (PFCAs), including perfluorooctanoic acid (PFOA). [] This suggests that 8:2 FT-HPO4 might ultimately contribute to environmental PFOA contamination.
Bioaccumulation Potential:
- Studies have investigated the presence of 8:2 FT-HPO4 and its degradation products in various organisms, including fish, worms, and plants. [] The detection of 8:2 FT-HPO4 and its metabolites in these organisms suggests the potential for bioaccumulation in the food chain. However, more research is needed to understand the extent and significance of bioaccumulation of 8:2 FT-HPO4 specifically.
Analytical Methods:
- Research efforts have focused on developing analytical methods for detecting and quantifying 8:2 FT-HPO4 in environmental and biological samples. [] These methods typically involve chromatography techniques coupled with mass spectrometry for sensitive and specific identification of the compound. The development of reliable analytical methods is crucial for monitoring the presence and fate of 8:2 FT-HPO4 in the environment.
Current Research Needs:
- Further research is needed to fully understand the environmental and health impacts of 8:2 FT-HPO4. This includes investigating its degradation pathways in various environmental compartments, potential for long-range transport, and potential toxicity to organisms. Additionally, a better understanding of its sources and environmental release is crucial for developing effective mitigation strategies.
8:2 Fluorotelomer phosphate monoester is a compound belonging to the class of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). This compound is characterized by a fluorinated carbon chain, which contributes to its unique chemical properties, such as hydrophobicity and resistance to degradation. The molecular structure includes a phosphate group, which enhances its solubility in water compared to other fluorinated compounds. Due to these properties, 8:2 Fluorotelomer phosphate monoester is utilized in various industrial applications, particularly in products requiring oil and water repellency.
The specific mechanism of action of 8:2 monoPAP within biological systems is not fully understood. However, some potential mechanisms are being explored. One possibility is that 8:2 monoPAP disrupts cellular membranes due to its amphiphilic nature (having both water-loving and water-repelling regions) []. Another possibility is that it interferes with hormonal signaling or other biological processes by mimicking natural molecules [].
The chemical behavior of 8:2 Fluorotelomer phosphate monoester involves several key reactions:
- Hydrolysis: In aqueous environments, the compound can undergo hydrolysis, leading to the formation of degradation products, including perfluoroalkyl acids. This transformation is significant as it highlights the potential environmental persistence of the compound and its derivatives .
- Biotransformation: In biological systems, 8:2 Fluorotelomer phosphate monoester can be metabolized into other fluorinated compounds through enzymatic processes. Studies have shown that it can be converted into polyfluoroalkyl phosphate diesters and subsequently into perfluorinated carboxylic acids .
Research indicates that 8:2 Fluorotelomer phosphate monoester exhibits various biological activities, particularly concerning its ecological impact:
- Toxicity: It has been associated with toxic effects on aquatic organisms, raising concerns about its environmental safety. The compound can bioaccumulate in living organisms, which may lead to adverse health effects over time .
- Endocrine Disruption: Studies have suggested that 8:2 Fluorotelomer phosphate monoester may disrupt endocrine functions in certain species, indicating potential risks for wildlife and possibly humans .
The synthesis of 8:2 Fluorotelomer phosphate monoester typically involves several steps:
- Fluorination: The initial step often includes the fluorination of a suitable precursor compound to introduce fluorinated carbon chains.
- Phosphorylation: The resulting fluorinated alcohol is then reacted with phosphorus-containing compounds to form the phosphate ester.
- Purification: The final product is purified through various methods such as distillation or chromatography to remove unreacted materials and by-products .
8:2 Fluorotelomer phosphate monoester finds applications across multiple industries:
- Textile Treatment: It is commonly used in textile finishes to impart water and oil repellency.
- Food Packaging: The compound is utilized in food packaging materials to prevent grease and moisture penetration.
- Firefighting Foams: Its surfactant properties make it effective in firefighting foams, enhancing their performance in extinguishing flammable liquids .
Interaction studies involving 8:2 Fluorotelomer phosphate monoester have revealed insights into its environmental behavior:
Similar Compounds
Several compounds share structural similarities with 8:2 Fluorotelomer phosphate monoester. These include:
| Compound Name | Description |
|---|---|
| 6:2 Fluorotelomer phosphate monoester | Similar structure but with a shorter fluorocarbon chain; shows different biological activity. |
| Perfluorooctanoic acid | A well-known persistent environmental pollutant with significant bioaccumulation potential. |
| Perfluorobutanoic acid | Shorter-chain analog with distinct properties and lower toxicity compared to longer-chain PFAS. |
Uniqueness of 8:2 Fluorotelomer Phosphate Monoester
What sets 8:2 Fluorotelomer phosphate monoester apart from these similar compounds is its specific balance between hydrophobicity and solubility due to its phosphate group. This unique combination allows for effective applications in both industrial processes and consumer products while posing distinct environmental challenges related to persistence and bioaccumulation.
XLogP3
Wikipedia
Use Classification
PFAS -> Perfluorophosphates -> Surfactants
PFAS (per- and polyfluoroalkyl substances) -> OECD Category








